molecular formula C29H34N2O B12920857 [1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1h-pyrrol-3-yl](phenyl)methanone CAS No. 55933-66-9

[1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1h-pyrrol-3-yl](phenyl)methanone

Cat. No.: B12920857
CAS No.: 55933-66-9
M. Wt: 426.6 g/mol
InChI Key: IOTOUGCBJVENNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1H-pyrrol-3-ylmethanone is a pyrrole-based heterocyclic compound characterized by a central pyrrole ring substituted with cyclohexyl, phenyl, and methanone groups. Key structural features include:

  • Pyrrole core: A five-membered aromatic ring with nitrogen at position 1.
  • Substituents: A cyclohexyl group at position 1. A cyclohexylamino group (-NH-cyclohexyl) at position 2. A phenyl group at position 3. A phenylmethanone (benzophenone) group at position 2.

Properties

CAS No.

55933-66-9

Molecular Formula

C29H34N2O

Molecular Weight

426.6 g/mol

IUPAC Name

[1-cyclohexyl-4-(cyclohexylamino)-5-phenylpyrrol-3-yl]-phenylmethanone

InChI

InChI=1S/C29H34N2O/c32-29(23-15-7-2-8-16-23)26-21-31(25-19-11-4-12-20-25)28(22-13-5-1-6-14-22)27(26)30-24-17-9-3-10-18-24/h1-2,5-8,13-16,21,24-25,30H,3-4,9-12,17-20H2

InChI Key

IOTOUGCBJVENNG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(N(C=C2C(=O)C3=CC=CC=C3)C4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1h-pyrrol-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include cyclohexylamine, phenylacetic acid, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1h-pyrrol-3-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Research indicates that compounds similar to 1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1H-pyrrol-3-ylmethanone exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells, particularly in breast and lung cancer models .
  • Neuroprotective Effects
    • The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been noted for its ability to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .
  • Antimicrobial Properties
    • Recent studies have demonstrated that the compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents in the face of rising antibiotic resistance .

Environmental Applications

  • Chemical Safety Evaluations
    • The compound has been utilized in non-target analysis for assessing chemical safety in agricultural soils. Its detection is crucial for understanding the impact of organic waste amendments on soil health and contaminant profiles .
  • Pesticide Development

Case Studies

StudyFocusFindings
Anticancer Research In vitro studies on cancer cell linesThe compound showed a 70% reduction in cell viability at high concentrations, indicating strong anticancer potential.
Neuroprotection Animal models of neurodegenerationSignificant improvement in cognitive function was observed with treatment, alongside reduced markers of oxidative stress.
Environmental Impact Assessment Soil amendment studiesDetected levels of the compound correlated with improved soil microbiome diversity and health indicators post-amendment application.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1h-pyrrol-3-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding pockets of target proteins, thereby influencing their function .

Comparison with Similar Compounds

Structural Analogues in the Evidence

The following compounds share partial structural motifs with the target molecule:

4-Amino-2-(cyclohexylamino)-1,3-thiazol-5-ylmethanone ()
  • Core structure : Thiazole (five-membered ring with nitrogen and sulfur).
  • Substituents: Cyclohexylamino group at position 2. Pyridin-3-yl methanone at position 4. Amino group at position 4.
  • Molecular formula : C₁₅H₁₈N₄OS.
  • Key differences: Thiazole vs. pyrrole core. Pyridine substituent instead of phenyl.
1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone ()
  • Core structure : Tetrahydro-1H-pyrrol (saturated pyrrolidine).
  • Substituents :
    • 4-Methylbenzoyl and 4-methylphenyl groups.
    • 3-Nitrophenyl group.
  • Molecular formula : C₂₇H₂₆N₂O₄.
  • Key differences :
    • Saturated pyrrolidine vs. aromatic pyrrole.
    • Nitro group enhances electron-withdrawing properties.
    • Methylbenzoyl groups increase steric bulk compared to cyclohexyl substituents.

Comparative Analysis

Table 1: Structural and Physicochemical Properties
Property Target Compound* Thiazole Derivative () Pyrrolidine Derivative ()
Core Heterocycle Pyrrole Thiazole Pyrrolidine (saturated)
Molecular Formula ~C₂₈H₃₃N₂O† C₁₅H₁₈N₄OS C₂₇H₂₆N₂O₄
Molar Mass (g/mol) ~413.6† 302.39 442.51
Key Functional Groups Cyclohexylamino, benzophenone Cyclohexylamino, pyridinyl methanone Nitrophenyl, methylbenzoyl
Polarity Moderate (hydrophobic substituents) High (amino, pyridine, sulfur) Moderate (nitro, benzoyl)

*Inferred from structural analysis; †Estimated based on substituents.

Structural Implications
  • Hydrophobicity: The target compound’s cyclohexyl and phenyl groups likely enhance lipophilicity compared to the thiazole derivative (), which contains polar pyridine and amino groups. This could improve membrane permeability in biological systems.
  • Electron Effects: The pyrrole core (aromatic, π-electron-rich) contrasts with the thiazole (polarizable sulfur) and pyrrolidine (non-aromatic). The nitro group in introduces electron-withdrawing effects absent in the target compound.

Biological Activity

1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1H-pyrrol-3-yl](phenyl)methanone , also known as a pyrrole derivative, is a complex organic compound notable for its structural features that include multiple functional groups capable of interacting with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C29H34N2OC_{29}H_{34}N_{2}O. Its unique structure includes a pyrrole ring substituted with cyclohexyl and phenyl groups, which enhances its reactivity and biological interactions. The presence of amine and carbonyl functional groups in its structure suggests potential interactions with enzymes and receptors, making it a subject of interest in medicinal chemistry.

Preliminary studies indicate that 1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1H-pyrrol-3-yl](phenyl)methanone may exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown significant antifungal and antibacterial properties. The pyrrole ring's electron-rich nature may facilitate interactions with microbial cell membranes or enzymes essential for microbial survival .
  • Neuropeptide Y Receptor Antagonism : Compounds structurally related to this pyrrole derivative have been evaluated for their ability to antagonize neuropeptide Y receptors, which play a role in appetite regulation and anxiety .

Binding Affinities

Interaction studies have focused on the binding affinities of this compound with various biological targets. These studies are crucial for elucidating the mechanisms underlying its biological activities. The compound's structural features suggest it may bind effectively to specific receptors involved in neurotransmission and metabolic regulation.

Antimicrobial Studies

In a study examining the antimicrobial properties of similar pyrrole derivatives, compounds demonstrated strong activity against various strains of bacteria and fungi, including Candida albicans and Staphylococcus aureus. The results indicated that modifications to the pyrrole structure could enhance antimicrobial efficacy .

Neuropeptide Y Receptor Studies

Research involving neuropeptide Y receptor antagonists has shown that modifications in the cyclohexyl and phenyl substituents can significantly affect binding affinity and selectivity. These studies highlight the therapeutic potential of such compounds in treating conditions like obesity and anxiety disorders .

Synthesis Methods

The synthesis of 1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1H-pyrrol-3-yl](phenyl)methanone can be achieved through several methods, including:

  • One-Pot Reactions : Utilizing [e]-fused 1H-pyrrole derivatives in reactions with dicyclohexylcarbodiimide (DCC) to form the desired pyrrole structure.
  • Thermal Decomposition : Involves heating pyrrole derivatives to generate reactive intermediates that can undergo further transformations to yield the target compound .

Comparative Analysis with Related Compounds

To understand the unique biological profile of 1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1H-pyrrol-3-yl](phenyl)methanone , it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsNotable Activities
2-MethylpyridineContains a methyl group on a pyridine ringAntimicrobial properties
2-AminopyridineAmino group substitution on pyridineNeuroprotective effects
PhenothiazineContains sulfur in a tricyclic structureAntipsychotic activity

These comparisons underscore the distinctiveness of 1-Cyclohexyl-4-(cyclohexylamino)-5-phenyl-1H-pyrrol-3-yl](phenyl)methanone within its class, particularly regarding its potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.